2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
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Overview
Description
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol typically involves the hydroxymethylation of a precursor compound. One common method is the reaction of a suitable benzopyran derivative with formaldehyde in the presence of a base. The reaction conditions often include:
Reagents: Formaldehyde, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent
Temperature: Moderate temperatures (e.g., 25-50°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-formyl-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol or 2-carboxy-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.
Reduction: Formation of 2-methyl-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5,7,8-Tetramethyl-2H-1-benzopyran-6-ol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
2-(Hydroxymethyl)-2H-1-benzopyran-6-ol: Lacks the multiple methyl groups, affecting its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol is unique due to the combination of its hydroxymethyl group and multiple methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91147-82-9 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,5,7,8-tetramethylchromen-6-ol |
InChI |
InChI=1S/C14H18O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h5-6,15-16H,7H2,1-4H3 |
InChI Key |
DEHQZVZATGLHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(O2)(C)CO)C(=C1O)C)C |
Origin of Product |
United States |
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